Piperazine, 1,4-bis(methylfurazanyl)-

Description

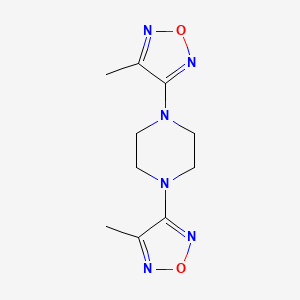

Piperazine, 1,4-bis(methylfurazanyl)- (systematic IUPAC name pending) is a piperazine derivative substituted at both nitrogen atoms with methylfurazanyl groups. Furazan (1,2,5-oxadiazole) is a heterocyclic ring containing two oxygen atoms, and its methyl-substituted variant introduces steric and electronic modifications to the parent piperazine scaffold. Piperazine derivatives are prized for their conformational flexibility, enabling interactions with biological targets such as enzymes and DNA .

Properties

CAS No. |

150012-65-0 |

|---|---|

Molecular Formula |

C10H14N6O2 |

Molecular Weight |

250.26 g/mol |

IUPAC Name |

3-methyl-4-[4-(4-methyl-1,2,5-oxadiazol-3-yl)piperazin-1-yl]-1,2,5-oxadiazole |

InChI |

InChI=1S/C10H14N6O2/c1-7-9(13-17-11-7)15-3-5-16(6-4-15)10-8(2)12-18-14-10/h3-6H2,1-2H3 |

InChI Key |

QSJPZFXEKCXMCK-UHFFFAOYSA-N |

Canonical SMILES |

CC1=NON=C1N2CCN(CC2)C3=NON=C3C |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of piperazine derivatives, including Piperazine, 1,4-bis(methylfurazanyl)-, can be achieved through various methods. One common approach involves the cyclization of 1,2-diamine derivatives with sulfonium salts. For example, the reaction between N,N’-bisnosyl diamine and diphenylvinylsulfonium triflate in the presence of a base such as DBU leads to the formation of protected piperazines . Another method involves the aza-Michael addition between protected 1,2-diamines and in situ generated sulfonium salts .

Industrial Production Methods: Industrial production of piperazine derivatives often involves large-scale synthesis using similar methods as those used in laboratory settings. The choice of method depends on factors such as yield, cost, and scalability. Photocatalytic synthesis and parallel solid-phase synthesis are some of the methods that have been explored for industrial production .

Chemical Reactions Analysis

Types of Reactions: Piperazine, 1,4-bis(methylfurazanyl)- undergoes various types of chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are essential for modifying the compound to achieve desired properties and functionalities.

Common Reagents and Conditions: Common reagents used in the reactions of piperazine derivatives include sulfonium salts, bases such as DBU, and catalysts like Ag2CO3. Reaction conditions vary depending on the specific reaction, but they often involve mild to moderate temperatures and controlled environments .

Major Products Formed: The major products formed from the reactions of Piperazine, 1,4-bis(methylfurazanyl)- depend on the type of reaction and the reagents used. For example, the cyclization of 1,2-diamine derivatives with sulfonium salts can lead to the formation of protected piperazines, which can be further modified to obtain various substituted piperazines .

Scientific Research Applications

Piperazine, 1,4-bis(methylfurazanyl)- has a wide range of scientific research applications. In chemistry, it is used as a building block for the synthesis of more complex molecules. In biology and medicine, piperazine derivatives are known for their pharmacological activities, including anxiolytic, antiviral, cardioprotective, anticancer, and antidepressant properties . The compound is also used in the development of drugs for various therapeutic applications .

Mechanism of Action

The mechanism of action of Piperazine, 1,4-bis(methylfurazanyl)- involves its interaction with specific molecular targets and pathways. Piperazine derivatives are known to act as GABA receptor agonists, which means they enhance the activity of the GABA neurotransmitter. This leads to the inhibition of neuronal activity, resulting in effects such as muscle relaxation and sedation . The compound’s interaction with other receptors and enzymes may also contribute to its pharmacological effects.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Key Observations :

- Electronic Effects : Sulfonyl and fluorophenyl groups (e.g., in ) enhance electron-withdrawing properties, improving enzyme-binding affinity.

- Synthesis Efficiency : Condensation reactions (e.g., with oxadiazoles ) typically yield 50–70% efficiency, while polymer-supported methods (e.g., poly(1,4-bis(methacryloyl)piperazine) ) achieve 59–72% yields.

Antimicrobial Activity

Piperazine derivatives with 1,3,4-thiadiazole groups (e.g., C₂₀H₁₆N₈O₄S₄) exhibit broad-spectrum antimicrobial activity, with MIC values as low as 8 µg/mL against Staphylococcus aureus and Escherichia coli . In contrast, oxadiazole-substituted analogs (e.g., ) show moderate activity, suggesting that sulfur atoms in thiadiazole enhance membrane permeability.

Antitumor Activity

This contrasts with diarylmethylpiperazines (e.g., ), which target microtubules in breast cancer but require higher doses (IC₅₀: 5–20 µM).

Antidiabetic Activity

1,4-bis(4-fluorophenylsulfonyl)piperazine reduces blood glucose levels in diabetic mice by 40–50% via DPP-4 inhibition, comparable to sitagliptin . Quantum docking studies reveal hydrogen bonding with residues R125 and E205 in DPP-4, a mechanism absent in non-sulfonylated analogs.

Thermal and Chemical Stability

Polymer-templated piperazines (e.g., poly(1,4-bis(methacryloyl)piperazine)) exhibit high thermal stability (decomposition >250°C) due to crosslinked networks . In contrast, selenogallate coordination polymers (e.g., [bappH₂][Ga₂Se₄]) degrade at 180°C, highlighting the destabilizing effect of metal-organic frameworks .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.